1-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-3-phenylpropan-1-one
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Overview
Description
1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a pyridoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate ketone to form the indole core, followed by further functionalization to introduce the pyrido ring and the phenylpropanone side chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent for neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like protein kinase CK-1 or antagonize receptors such as 5-HT2B . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Shares the methoxyphenyl group but differs in the core structure and side chains.
(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another benzoylindole derivative with similar structural features.
Uniqueness
1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE is unique due to its specific combination of the pyridoindole core and the phenylpropanone side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H26N2O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C27H26N2O2/c1-31-21-14-12-20(13-15-21)27-26-23(22-9-5-6-10-24(22)28-26)17-18-29(27)25(30)16-11-19-7-3-2-4-8-19/h2-10,12-15,27-28H,11,16-18H2,1H3 |
InChI Key |
TUEODDOQNIMKED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)CCC4=CC=CC=C4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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